molecular formula C16H17ClFN5O B2387483 2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421509-31-0

2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2387483
CAS RN: 1421509-31-0
M. Wt: 349.79
InChI Key: BURMHHSBCXVDED-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been thoroughly investigated.

Scientific Research Applications

Structural Studies

This compound has been used in structural studies, particularly in the study of human WD REPEAT DOMAIN 5 . The crystal structure of this protein was determined in complex with 2-chloro-4-fluoro-3-methyl-N- [2- (4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide .

Antagonism of WDR5-MLL Interaction

The compound has been used as an antagonist of the WDR5-MLL subunit interaction . This interaction is critical for maintaining the integrity of MLL complexes and fully activating their methyltransferase function . Antagonizing this interaction with small molecules like 2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide has been presented as a practical way to inhibit the activity of the MLL1 complex .

Transcription Studies

The compound has been used in transcription studies . The crystal structure of human WD REPEAT DOMAIN 5 in complex with 2-chloro-4-fluoro-3-methyl-N- [2- (4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide was classified under “TRANSCRIPTION” in the Protein Data Bank .

Anti-tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . Substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Drug Resistance Studies

The compound has been used in studies related to drug resistance, particularly in the context of tuberculosis . The need for new and effective anti-TB drugs has led to the exploration of compounds like 2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies . The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c1-22-4-6-23(7-5-22)16-19-9-12(10-20-16)21-15(24)13-3-2-11(18)8-14(13)17/h2-3,8-10H,4-7H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURMHHSBCXVDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide

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